molecular formula C9H11F2NO B13045841 (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Cat. No.: B13045841
M. Wt: 187.19 g/mol
InChI Key: QGQMHGKLKBAITH-ANLVUFKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to a propanol backbone, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts such as palladium or platinum, and various oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with various biological molecules, influencing their activity and function. The difluorophenyl group enhances its binding affinity and selectivity towards specific targets, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine
  • Phenylcyclopropylamine derivatives

Uniqueness

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a difluorophenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

QGQMHGKLKBAITH-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Origin of Product

United States

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